molecular formula C15H15Cl2NO2 B5795926 (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine

(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine

Cat. No. B5795926
M. Wt: 312.2 g/mol
InChI Key: VMBFZFDBTFFTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, also known as DCDMA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DCDMA is a derivative of benzylamine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been shown to increase the release of these neurotransmitters and to inhibit their reuptake, leading to an increase in their concentration in the synaptic cleft. This can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cell proliferation, and the induction of apoptosis. In vitro studies have shown that (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has also been shown to induce apoptosis in these cancer cells. In vivo studies have shown that (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can reduce the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has several advantages as a research tool, including its ability to modulate neurotransmitter systems, its inhibitory effects on cell proliferation, and its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, including the investigation of its potential as a drug candidate for the treatment of various diseases, the exploration of its mechanism of action, and the development of new synthesis methods to improve its purity and yield. Additionally, further studies are needed to fully understand the potential toxicity of (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine and to explore its effects on other physiological systems.

Synthesis Methods

(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can be synthesized using various methods, including the reductive amination of 3,4-dichlorophenylacetone with 3,4-dimethoxybenzylamine. This method involves the reaction of the ketone group of 3,4-dichlorophenylacetone with the amine group of 3,4-dimethoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. In pharmacology, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been studied for its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. In neuroscience, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been investigated for its potential as a research tool to study the function of these neurotransmitter systems.

properties

IUPAC Name

3,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-12(16)13(17)8-11/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBFZFDBTFFTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(3,4-dimethoxybenzyl)aniline

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